molecular formula C16H12Br2N2O2S B4972364 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

Katalognummer B4972364
Molekulargewicht: 456.2 g/mol
InChI-Schlüssel: OUVASODYSVHPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment and metabolic disorders.

Wirkmechanismus

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is involved in various cellular processes, including energy metabolism and biosynthesis. Cancer cells have a high dependence on glutamine metabolism for their growth and proliferation. By inhibiting glutaminase, this compound selectively targets cancer cells and induces cell death. In metabolic disorders, this compound improves glucose homeostasis and insulin sensitivity by reducing the production of glutamate, which is involved in the development of insulin resistance.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting glutamine metabolism. This compound has also been shown to reduce the expression of oncogenes and increase the expression of tumor suppressor genes. In metabolic disorders, this compound improves glucose homeostasis and insulin sensitivity by reducing the production of glutamate. This compound has also been shown to reduce inflammation and oxidative stress in animal models of obesity and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. However, this compound also has some limitations. It has a short half-life and requires frequent dosing. This compound can also have off-target effects, which can affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to investigate the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. In metabolic disorders, future directions include investigating the long-term effects of this compound on glucose homeostasis and insulin sensitivity and identifying the molecular mechanisms underlying its effects. Overall, this compound has great potential for the development of novel cancer therapies and metabolic disorder treatments.

Synthesemethoden

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenyl isothiocyanate with 2-amino-4-methylbenzoic acid to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of 4-(4-bromophenyl)-1,3-thiazol-2-amine with ethyl 2-bromoacetate to form this compound. The synthesis of this compound has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. In cancer, this compound has been shown to selectively target cancer cells that have a high dependence on glutamine metabolism. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and diabetes.

Eigenschaften

IUPAC Name

3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S.BrH/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21;/h1-9H,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVASODYSVHPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.